Benzaldehyde, 2,5-dimethoxy-4-[[(pentafluorophenyl)methyl]thio]-
Description
Benzaldehyde, 2,5-dimethoxy-4-[[(pentafluorophenyl)methyl]thio]- is a substituted benzaldehyde derivative characterized by a unique combination of functional groups:
- 2,5-Dimethoxy substituents: Electron-donating methoxy groups at positions 2 and 5 on the benzene ring, which influence electronic distribution and reactivity.
- 4-[(Pentafluorophenyl)methyl]thio group: A sulfur-linked pentafluorobenzyl moiety at position 2.
This compound is structurally related to psychoactive phenethylamine derivatives (e.g., 2C-T series) but differs in its aldehyde functionality and fluorinated substituents.
Properties
CAS No. |
648957-11-3 |
|---|---|
Molecular Formula |
C16H11F5O3S |
Molecular Weight |
378.3 g/mol |
IUPAC Name |
2,5-dimethoxy-4-[(2,3,4,5,6-pentafluorophenyl)methylsulfanyl]benzaldehyde |
InChI |
InChI=1S/C16H11F5O3S/c1-23-9-4-11(10(24-2)3-7(9)5-22)25-6-8-12(17)14(19)16(21)15(20)13(8)18/h3-5H,6H2,1-2H3 |
InChI Key |
ZVTZRZHCNNPSKV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1C=O)OC)SCC2=C(C(=C(C(=C2F)F)F)F)F |
Origin of Product |
United States |
Preparation Methods
Phase Transfer Catalysis Method
A common method employs phase transfer catalysts to facilitate the reaction between halobenzenes and phenolic compounds:
- Reaction : Pentafluorobenzyl halide reacts with a thiol (e.g., 2,5-dimethoxythiophenol) in the presence of a base.
- Catalysts : Quaternary ammonium salts are used as phase transfer catalysts.
- Conditions : The reaction is carried out under mild temperature and solvent systems to ensure high yields and selectivity.
Sodium or Potassium Salt Alkylation
This method utilizes alkali metal salts of precursor compounds to enhance reactivity:
- Step 1 : A crude 2-hydroxy-5-methoxybenzaldehyde is reacted with sodium or potassium hydroxide to form its metal salt.
- Step 2 : The metal salt undergoes alkylation with dimethyl sulfate to produce 2,5-dimethoxybenzaldehyde.
- Advantages :
Duff Formylation
The Duff reaction is employed to introduce the aldehyde group selectively:
- Reaction Scheme :
- Hexamethylenetetramine (HMTA) reacts with dimethoxythiobenzene in glacial acetic acid (GAA).
- Sulfuric acid is added dropwise to catalyze the reaction.
- Conditions :
- Temperature: Maintained at around 100°C during HMTA addition.
- Reaction Time: Stirred overnight for complete conversion.
- Yield : The final product is obtained in high yield (up to ~92%).
Reduction and Condensation
This method involves reducing sulfonyl precursors followed by condensation:
-
- Starting material: 2,5-dimethoxybenzenesulfonyl chloride.
- Reducing agent: Zinc powder under acidic conditions.
- Product: 2,5-dimethoxythiophenol.
Reaction Optimization Parameters
| Parameter | Optimal Range/Condition |
|---|---|
| Temperature | Typically between room temperature and 100°C |
| Solvent Systems | Glacial acetic acid, ethyl acetate, or mixed solvents |
| Catalysts | Phase transfer catalysts (e.g., quaternary ammonium salts) |
| Base | Sodium hydroxide or potassium hydroxide |
| Reaction Time | Varies from a few hours to overnight |
Chemical Reactions Analysis
Types of Reactions
Benzaldehyde, 2,5-dimethoxy-4-[[(pentafluorophenyl)methyl]thio]- undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The methoxy and pentafluorophenylmethylthio groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles such as thiols and amines can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 2,5-dimethoxybenzoic acid.
Reduction: Formation of 2,5-dimethoxybenzyl alcohol.
Substitution: Formation of various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
Benzaldehyde, 2,5-dimethoxy-4-[[(pentafluorophenyl)methyl]thio]- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzaldehyde, 2,5-dimethoxy-4-[[(pentafluorophenyl)methyl]thio]- involves its interaction with various molecular targets and pathways. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the pentafluorophenylmethylthio group may enhance the compound’s lipophilicity, allowing it to interact with cell membranes and intracellular targets .
Comparison with Similar Compounds
Structural Analogs and Key Differences
The following table compares the target compound with structurally related benzaldehyde derivatives:
Electronic and Reactivity Profiles
Electron-Withdrawing vs. Electron-Donating Groups :
- The pentafluorophenyl group in the target compound significantly reduces electron density at the aromatic ring, enhancing susceptibility to nucleophilic attack at the aldehyde group compared to methoxy- or alkylthio-substituted analogs .
- Methylthio (SCH₃) in 2,5-dimethoxy-4-(methylthio)benzaldehyde provides moderate electron donation, stabilizing the ring but limiting electrophilic substitution reactivity .
Steric Effects :
- The bulky (pentafluorophenyl)methylthio group in the target compound impedes reactions requiring planar transition states (e.g., Diels-Alder), unlike smaller substituents like methylthio .
Biological Activity
Benzaldehyde, 2,5-dimethoxy-4-[[(pentafluorophenyl)methyl]thio]- (CAS No. 648957-11-3) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C16H11F5O3S
- Molecular Weight : 378.314 g/mol
- LogP : 4.504 (indicating lipophilicity)
The compound exhibits biological activity primarily through its interaction with serotonin receptors. Specifically, it has been identified as a potent agonist for the serotonin 5-HT2A receptor, which plays a critical role in various neurological processes.
Key Findings:
- Receptor Interaction : It engages frontal cortex 5-HT2A receptors and shows high agonist potency at both 5-HT2A and 5-HT2C receptors while demonstrating modest selectivity over other serotonin receptors (5-HT2B, 5-HT1A, and others) .
- Neuroplasticity : The activation of these receptors has been associated with increased expression of genes involved in neuroplasticity, suggesting potential therapeutic implications for mood disorders .
Pharmacological Effects
- CNS Penetration : The compound readily crosses the blood-brain barrier, making it an interesting candidate for central nervous system applications .
- Behavioral Responses : In animal models, doses ranging from 0.1 to 3 mg/kg elicited a head-twitch response (HTR), a common indicator of serotonergic activity .
- Subchronic Administration : It can be administered subchronically without the development of behavioral tolerance, indicating a favorable safety profile for repeated use .
Antioxidant and Antifungal Activity
Research indicates that benzaldehyde derivatives can disrupt cellular antioxidation systems in pathogenic fungi, providing an avenue for antifungal drug development. The redox-active nature of certain benzaldehydes allows them to target and inhibit fungal growth effectively .
Study on Structure-Activity Relationships
A recent study focused on the synthesis and structure-activity relationships (SAR) of benzaldehyde derivatives highlighted the importance of specific substituents in enhancing receptor affinity and selectivity. The findings suggest that modifications at the para position significantly influence biological activity .
Inhibition Studies
Substituted benzaldehyde thiosemicarbazides were synthesized to evaluate their xanthine oxidase inhibitory activity. The interactions were analyzed using molecular docking studies, revealing that hydrogen bonding and hydrophobic interactions play crucial roles in binding affinity .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C16H11F5O3S |
| Molecular Weight | 378.314 g/mol |
| LogP | 4.504 |
| Receptor Affinity | High for 5-HT2A/5-HT2C |
| CNS Penetration | Yes |
| Head-Twitch Response Dose | 0.1 - 3 mg/kg |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
